molecular formula C16H19NO3S B2666605 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide CAS No. 81256-09-9

4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide

Cat. No. B2666605
CAS RN: 81256-09-9
M. Wt: 305.39
InChI Key: LBLDWCORBVGHIL-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide” is an organic compound with the molecular formula C16H19NO3S . It has an average mass of 305.392 Da and a mono-isotopic mass of 305.108551 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Biological Activity Studies

A study by Chatterjee et al. (2022) explored the biological activity of a compound structurally related to 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide, focusing on its non-radical and stable radical forms. The structural characterization of the compound was performed using spectroscopic data and X-ray diffraction measurements (Chatterjee et al., 2022).

Alkyl Splitting Reaction

Oludina et al. (2015) discovered an alkyl splitting reaction involving a structurally similar compound, highlighting an uncommon reaction for amides. This process was driven by the tendency of certain derivatives to eliminate specific compounds in the presence of bases (Oludina et al., 2015).

Crystal Structure Analysis

Balu and Gopalan (2013) conducted a study on the crystal structure of a compound similar to this compound, examining its crystallization in a triclinic space group and analyzing its intermolecular interactions (Balu & Gopalan, 2013).

Copper(II) Complexes Formation

Macías et al. (2006) investigated the formation of Copper(II) complexes using compounds structurally related to this compound. The study included characterizing these complexes by spectroscopic methods and examining their chemical nucleases activity (Macías et al., 2006).

Synthesis and Bioactivity

Gul et al. (2016) synthesized compounds related to this compound, assessing their cytotoxic and carbonic anhydrase inhibitory effects. One of the compounds showed high tumor selectivity and potency selectivity expression, indicating potential as an anticancer agent (Gul et al., 2016).

Spectroscopic Analysis and Docking Studies

Mary et al. (2021) performed spectroscopic analysis, DFT studies, and surface-enhanced Raman scattering on a bioactive derivative of benzenesulfonamide, providing insights into its pharmaceutical applications and molecular interactions (Mary et al., 2021).

Quantum-Chemical Calculations

Peiming et al. (2022) conducted theoretical calculations on compounds similar to this compound to define their optimized state and predict free energy and molecular orbitals participating in spectrum formation (Peiming et al., 2022).

Anti-Glycation and Anti-Oxidant Activities

Yaqoob et al. (2022) reported on the anti-glycation and anti-oxidant activities of sulfanilamide Schiff base metal chelates, which are structurally related to this compound. The study provided insights into the therapeutic potential of these compounds (Yaqoob et al., 2022).

properties

IUPAC Name

4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)17-14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLDWCORBVGHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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